molecular formula C21H27NO3 B290341 N-(2,6-diisopropylphenyl)-2,4-dimethoxybenzamide

N-(2,6-diisopropylphenyl)-2,4-dimethoxybenzamide

Cat. No. B290341
M. Wt: 341.4 g/mol
InChI Key: NHNQJVWZSPLIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diisopropylphenyl)-2,4-dimethoxybenzamide, commonly known as DIBAL-H, is a reducing agent used in organic chemistry for the reduction of various functional groups. It is a highly reactive compound and is widely used in laboratory experiments for its unique properties.

Scientific Research Applications

DIBAL-H is commonly used in organic chemistry for the reduction of various functional groups such as esters, nitriles, and amides. It is also used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. DIBAL-H has been used in the synthesis of taxol, a potent anticancer drug, and other drugs such as salbutamol and terbutaline.

Mechanism of Action

DIBAL-H acts as a strong reducing agent, donating hydride ions to the carbonyl group of the targeted functional group. This results in the reduction of the carbonyl group to an alcohol or aldehyde. The reaction takes place in a highly stereoselective manner, allowing for the production of specific stereoisomers.
Biochemical and Physiological Effects
DIBAL-H is not intended for use in biological systems and has no known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DIBAL-H in lab experiments is its high reactivity and selectivity. It can reduce various functional groups without affecting other parts of the molecule. Additionally, DIBAL-H is relatively easy to handle and store. However, it is highly reactive and must be handled with care. It is also a toxic and flammable compound and must be used in a well-ventilated area.

Future Directions

There are several future directions for the use of DIBAL-H in organic chemistry. One potential area of research is the development of new synthetic methods using DIBAL-H. Another area of research is the use of DIBAL-H in the synthesis of new pharmaceuticals and natural products. Additionally, there is potential for the use of DIBAL-H in the development of new materials with unique properties.
Conclusion
In conclusion, DIBAL-H is a highly reactive reducing agent used in organic chemistry for the reduction of various functional groups. It has several advantages and limitations for lab experiments and has been widely used in the synthesis of complex organic molecules. There is potential for further research in the development of new synthetic methods and the synthesis of new pharmaceuticals and materials.

Synthesis Methods

DIBAL-H is synthesized by reacting diisopropylamine with trimethylaluminum, followed by the addition of 2,4-dimethoxybenzoyl chloride. The reaction takes place at low temperatures and under an inert atmosphere. The resulting compound is then purified through distillation and recrystallization.

properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C21H27NO3/c1-13(2)16-8-7-9-17(14(3)4)20(16)22-21(23)18-11-10-15(24-5)12-19(18)25-6/h7-14H,1-6H3,(H,22,23)

InChI Key

NHNQJVWZSPLIJZ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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